![molecular formula C8H15NS B1283944 1-Thia-4-azaspiro[4.5]decane CAS No. 177-07-1](/img/structure/B1283944.png)
1-Thia-4-azaspiro[4.5]decane
Overview
Description
1-Thia-4-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure that incorporates both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 1-Thia-4-azaspiro[4.5]decane are cancer cells, specifically HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines . The compound shows moderate to high inhibition activities against these cell lines .
Mode of Action
The exact mode of action of 1-Thia-4-azaspiro[4It is known that the compound interacts with its targets, leading to the induction of apoptosis of cancer cells . This is a common mechanism of action for many chemotherapeutic agents .
Result of Action
The result of the action of this compound is the inhibition of growth in certain cancer cell lines . This is achieved through the induction of apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.5]decane can be synthesized via a one-pot three-component reaction. This involves the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction typically proceeds under reflux conditions, leading to the formation of the desired spirocyclic compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the one-pot synthesis approach suggests potential for industrial application. Optimization of reaction conditions, such as temperature, solvent choice, and reactant ratios, can enhance yield and efficiency for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Thia-4-azaspiro[4.5]decane has shown promise in several scientific research areas:
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies:
Comparison with Similar Compounds
Thiazolopyrimidine: Shares a similar sulfur and nitrogen-containing ring structure but differs in the arrangement of atoms and ring fusion.
1,3,4-Thiadiazole: Contains a sulfur and nitrogen heterocycle but lacks the spirocyclic structure.
Uniqueness: 1-Thia-4-azaspiro[4.5]decane’s spirocyclic structure distinguishes it from other sulfur and nitrogen-containing heterocycles. This unique arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-thia-4-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXLTDEFZBBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556746 | |
| Record name | 1-Thia-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-07-1 | |
| Record name | 1-Thia-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been investigated for 1-Thia-4-azaspiro[4.5]decane derivatives?
A1: Research has primarily focused on the anticancer potential of this compound derivatives. Specifically, these compounds have demonstrated moderate to high inhibitory activity against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) []. Additionally, certain derivatives have shown promise as activator protein-1 (AP-1) inhibitors []. AP-1 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a potential target for cancer therapy.
Q2: How do this compound derivatives inhibit AP-1 activity?
A2: Studies suggest that these derivatives function as nonpeptidic small-molecule AP-1 inhibitors []. They are believed to bind to AP-1, preventing its interaction with DNA and subsequent transactivation activity []. This inhibition disrupts downstream signaling pathways regulated by AP-1, ultimately impacting cellular processes like proliferation and survival.
Q3: Has the structure of this compound been confirmed experimentally?
A3: Yes, the crystal structure of methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate, a specific derivative, has been determined using X-ray crystallography []. This structural information provides valuable insights for understanding the molecule's interactions with biological targets and for designing new derivatives with improved activity.
Q4: What modifications have been made to the this compound scaffold, and how do these impact biological activity?
A4: Researchers have explored various modifications to the core scaffold, including the introduction of thiazolopyrimidine and 1,3,4-thiadiazole rings []. Additionally, glycosylation reactions have been employed to synthesize thioglycoside derivatives []. These structural modifications influence the compounds' anticancer activity, likely by altering their physicochemical properties, target binding affinity, and cellular uptake.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



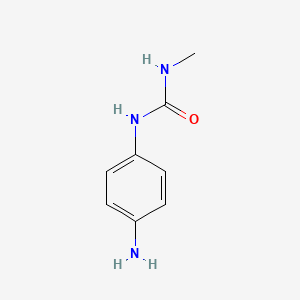


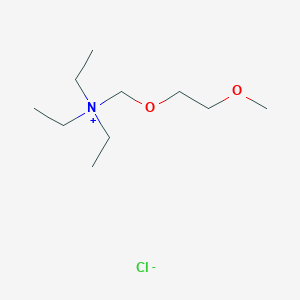
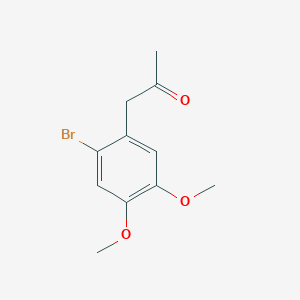

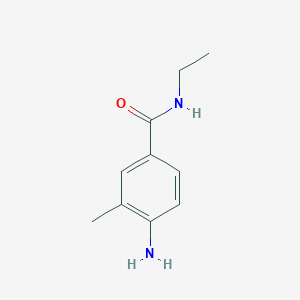
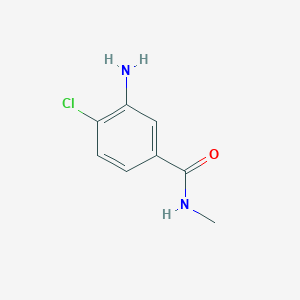
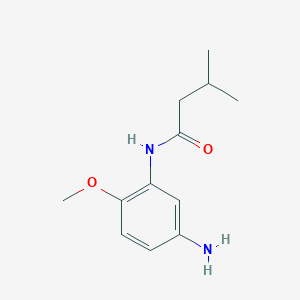
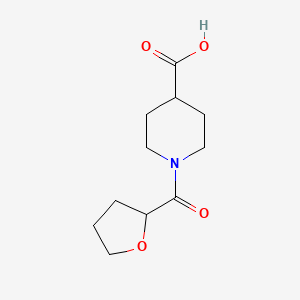
![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)
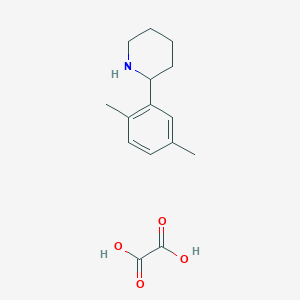
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
